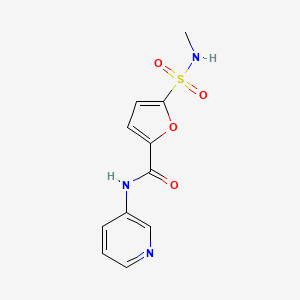![molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6](/img/structure/B6577657.png)
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-IPA, is an organic compound that is used in scientific research as a tool to study the mechanism of action of certain drugs and biochemical processes. It is a derivative of the indole class of compounds and is a member of the pyrazole family. 2-IPA has been used in a variety of scientific studies and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific studies, including studies of the mechanism of action of certain drugs, biochemical processes, and physiological effects. It has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of certain hormones and neurotransmitters on the body. In addition, 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used to study the effects of certain drugs on cancer cells.
Mécanisme D'action
Target of Action
Related compounds have shown inhibitory activity against α-glucosidase , suggesting that this enzyme could be a potential target.
Mode of Action
It is hypothesized that, similar to other α-glucosidase inhibitors, it may bind to the enzyme and prevent it from breaking down complex sugars into glucose . This inhibition could help control blood glucose levels, particularly after meals.
Biochemical Pathways
The compound may affect the carbohydrate digestion pathway by inhibiting α-glucosidase, an enzyme responsible for breaking down oligosaccharides and disaccharides into glucose . By inhibiting this enzyme, the compound could potentially delay glucose absorption and thus help regulate blood glucose levels.
Pharmacokinetics
Related compounds have shown moderate inhibitory activity against α-glucosidase , suggesting that they may have sufficient bioavailability to exert their effects.
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia by delaying glucose absorption .
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is not very stable, so it is difficult to store for long periods of time. In addition, its effects can vary greatly depending on the concentration and duration of exposure.
Orientations Futures
There are a variety of potential future directions for research involving 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Another potential direction is to study its effects on cancer cells and other diseases. In addition, further research could be done to develop new synthesis methods and to improve the stability of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. Finally, further research could be done to develop new therapeutic uses for 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, such as for the treatment of certain diseases.
Méthodes De Synthèse
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-indoleacetic acid with 4-pyrazolephenylhydrazine in the presence of an acid catalyst. This reaction yields a mixture of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and its isomer, 4-IPA. The two isomers can then be separated by column chromatography.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHDDRSPADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)